1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)-

Anti-inflammatory Cytokine LPS-induced inflammation

1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)- (CAS 6753-98-6), widely known as α-humulene or α-caryophyllene, is a naturally occurring monocyclic sesquiterpene (C₁₅H₂₄) containing an 11-membered ring with three non-conjugated (E)-configured double bonds. It is a structural isomer of the bicyclic sesquiterpene β-caryophyllene, co-occurring in numerous essential oils including hops (Humulus lupulus), cannabis, and copaiba.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 6753-98-6
Cat. No. B1216466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)-
CAS6753-98-6
Synonymsalpha-caryophyllene
alpha-humulene
humulene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCC(C=CCC(=CCC1)C)(C)C
InChIInChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6+,13-7+,14-10?
InChIKeyFAMPSKZZVDUYOS-UCSRMCRJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)- (CAS 6753-98-6) Procurement Guide: Core Chemical Identity and Class Positioning


1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)- (CAS 6753-98-6), widely known as α-humulene or α-caryophyllene, is a naturally occurring monocyclic sesquiterpene (C₁₅H₂₄) containing an 11-membered ring with three non-conjugated (E)-configured double bonds [1]. It is a structural isomer of the bicyclic sesquiterpene β-caryophyllene, co-occurring in numerous essential oils including hops (Humulus lupulus), cannabis, and copaiba [2]. Unlike β-caryophyllene, α-humulene lacks affinity for cannabinoid CB2 receptors, which fundamentally differentiates its pharmacological profile and application space [3].

Why α-Humulene (CAS 6753-98-6) Cannot Be Substituted by In-Class Sesquiterpenes: A Critical Procurement Decision


The assumption that structurally similar sesquiterpenes such as β-caryophyllene, caryophyllene oxide, or isocaryophyllene can interchangeably replace α-humulene in research or industrial formulations is contradicted by quantitative head-to-head evidence. Fundamental differences in receptor pharmacology (absence of CB2 agonism), differential cytokine suppression patterns, and order-of-magnitude gaps in antifungal potency make α-humulene a functionally distinct tool compound and bioactive ingredient [1]. Generic substitution risks nullifying the desired biological effect or introducing confounding variables into experimental and product outcomes [2].

α-Humulene (CAS 6753-98-6) vs. Closest Analogs: Head-to-Head Quantitative Differentiation Evidence


Differential Suppression of Pro-Inflammatory Cytokines TNF-α and IL-1β vs. trans-Caryophyllene

In an LPS-induced rat paw inflammation model, systemic treatment with α-humulene significantly reduced both TNF-α and IL-1β levels, as well as paw oedema and kinin B₁ receptor up-regulation. In contrast, trans-caryophyllene treatment reduced only TNF-α and failed to significantly attenuate IL-1β, paw oedema, or B₁ receptor expression [1]. Both compounds inhibited NF-κB activation and neutrophil migration, but the broader cytokine suppression profile is unique to α-humulene.

Anti-inflammatory Cytokine LPS-induced inflammation

Differential Suppression of Histamine-Induced Paw Oedema vs. trans-Caryophyllene

In a mouse paw oedema model induced by multiple inflammatory mediators, both α-humulene and (−)-trans-caryophyllene (50 mg/kg, p.o.) effectively reduced oedema elicited by platelet-activating factor, bradykinin, and ovalbumin. However, only α-humulene achieved statistically significant reduction of histamine-induced oedema; (−)-trans-caryophyllene was inactive against this stimulus [1]. This reveals a mechanistic divergence in anti-oedematous pathways.

Anti-allergic Histamine signaling Paw oedema

Differential Antifungal Potency Against Cryptococcus neoformans vs. β-Caryophyllene and Caryophyllene Oxide

In a comparative antifungal screening against Cryptococcus neoformans, α-humulene exhibited a 16.4-fold greater potency (IC₅₀ = 1.18 µg/mL) than β-caryophyllene (IC₅₀ = 19.4 µg/mL), while caryophyllene oxide was completely inactive [1]. This marked selectivity was observed alongside negligible CB1/CB2 binding for α-humulene (CB2 Ki = 19.6 µM) compared to β-caryophyllene's well-established CB2 agonism.

Antifungal Cryptococcus neoformans Selective activity

Differential Eosinophil Recruitment Suppression in Allergic Airway Inflammation vs. trans-Caryophyllene

In a murine model of ovalbumin-induced allergic airway inflammation, a 22-day preventive oral regimen of α-humulene (50 mg/kg/day) reduced eosinophil counts in bronchoalveolar lavage fluid (BALF) by 73% relative to vehicle-treated immunized mice. Therapeutic treatment (days 18–22) yielded a 52% reduction. In both regimens, trans-caryophyllene at the identical dose produced no statistically significant effect on eosinophil recruitment [1]. α-Humulene also reduced IL-5, CCL11 (eotaxin), and LTB₄ levels, while restoring IFN-γ.

Allergic asthma Eosinophil Airway inflammation

Differential CB2 Receptor Pharmacology vs. β-Caryophyllene

β-Caryophyllene is a well-characterized selective full agonist of the cannabinoid CB2 receptor (Ki ~155 nM in human CB2 binding assays), a property that underlies many of its reported anti-inflammatory and analgesic effects [1]. In contrast, α-humulene shows negligible CB2 binding affinity (Ki = 19.6 µM in a separate screen) and has been confirmed to lack functional CB2 agonist activity [2]. This structural basis—α-humulene is a monocyclic ring-opened isomer of the bicyclic β-caryophyllene—prevents it from adopting the conformation required for CB2 activation [3].

Cannabinoid receptor CB2 Receptor selectivity

Differential Antiproliferative Activity on MCF-7 Breast Cancer Cells vs. Isocaryophyllene

When tested individually at 32 µg/mL against MCF-7 human breast adenocarcinoma cells, isocaryophyllene exhibited stronger intrinsic antiproliferative activity (69% growth inhibition) compared to α-humulene (50% inhibition) [1]. However, α-humulene's activity was significantly potentiated by the addition of a non-cytotoxic concentration of β-caryophyllene (10 µg/mL), increasing to 75% inhibition—a 1.5-fold enhancement. This indicates that α-humulene, while less potent as a single agent, participates in synergistic anticancer combinations that may be formulation-dependent.

Anticancer Breast cancer MCF-7

Procurement-Guided Application Scenarios for α-Humulene (CAS 6753-98-6) Based on Quantitative Differentiation Evidence


Preclinical Inflammation Models Requiring Dual TNF-α/IL-1β Suppression Without CB2 Confound

In LPS-induced acute inflammation and carrageenan-induced paw oedema models, α-humulene uniquely suppresses both TNF-α and IL-1β, whereas trans-caryophyllene only reduces TNF-α [1]. Additionally, α-humulene lacks CB2 agonism, eliminating cannabinoid receptor-mediated confounding effects that accompany β-caryophyllene use [2]. Researchers studying non-cannabinoid anti-inflammatory mechanisms should procure α-humulene to ensure a clean pharmacological profile.

Allergic Asthma and Eosinophilic Inflammation Research

α-Humulene reduces eosinophil recruitment into the airways by 52–73% in ovalbumin-challenged mice, an effect not observed with trans-caryophyllene at identical dose and route [1]. This makes α-humulene the sesquiterpene of choice for mechanistic studies of allergic airway inflammation or for screening compounds targeting eosinophil-driven pathologies.

Discovery of Cryptococcus neoformans Antifungal Agents

With an IC₅₀ of 1.18 µg/mL against C. neoformans, α-humulene is 16.4-fold more potent than β-caryophyllene and represents a selective antifungal chemotype among caryophyllane sesquiterpenes [1]. Procurement teams supporting antifungal drug discovery should prioritize α-humulene as a biologically validated hit scaffold for further medicinal chemistry optimization.

Fragrance and Flavor Formulations Requiring Woody, Oceanic, Non-Cannabinoid Scent Profile

α-Humulene provides a dry woody, oceanic-watery, spicy-clove aroma distinctly different from the sweeter, spicier profile of β-caryophyllene [1]. For industrial fragrance and flavor houses seeking a terpene that delivers a watery-oceanic note without the CB2 receptor-mediated biological activity of β-caryophyllene, α-humulene is the functionally differentiated ingredient [2].

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